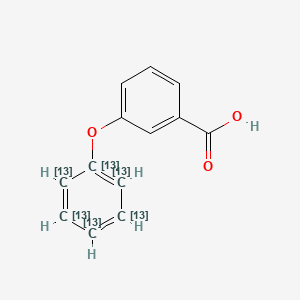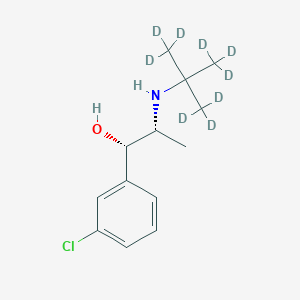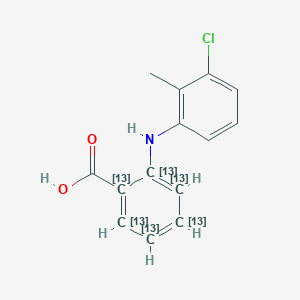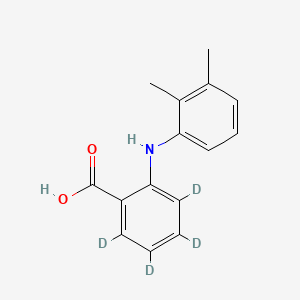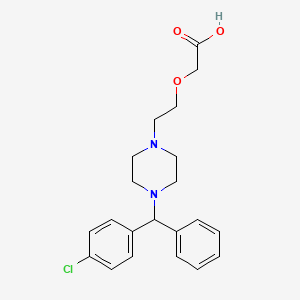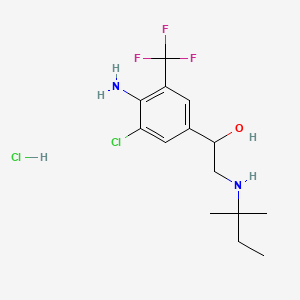
Desloratadine-d5
Übersicht
Beschreibung
Desloratadine is an antihistamine used to treat the symptoms of allergies, such as sneezing, watery eyes, itching, and runny nose . It is also used to treat skin hives and itching in people with chronic skin reactions . Desloratadine-d5 is the deuterium labeled version of Desloratadine .
Molecular Structure Analysis
Desloratadine is a selective H1-receptor antagonist . It has a long-lasting effect and does not cause drowsiness because it does not readily enter the central nervous system . The molecular structure of this compound is similar to that of Desloratadine, but with deuterium atoms .
Chemical Reactions Analysis
A liquid chromatography tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of Desloratadine (DL) in human plasma using this compound (DLD5) as an internal standard (IS) . The method was validated over a linear concentration range of 20.0–200.0 ng/mL for both analytes .
Physical and Chemical Properties Analysis
Desloratadine was fully characterized using thermal analyses (DSC, TG), FT-IR, Raman, PXRD, and SEM, demonstrating the drug’s physico-chemical properties . The FTIR study proved a new spectrum .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity : Desloratadine exhibits anti-inflammatory properties beyond its antihistamine effects. It inhibits the release or generation of multiple inflammatory mediators like IL-4, IL-6, IL-8, IL-13, and others. It also inhibits cell adhesion molecules, eosinophil chemotaxis, and superoxide generation (Geha & Meltzer, 2001).
Pharmacokinetics and Safety : Desloratadine is rapidly absorbed and has a half-life of 21-27 hours, allowing for once-daily dosing. It shows minimal interaction with other drugs and has no significant adverse effects on the central nervous, cardiovascular, renal, or gastrointestinal systems (Henz, 2001).
Inclusion Complex Formation : A study on Desloratadine and β-Cyclodextrin in solution indicates the formation of a 1:1 inclusion complex, suggesting potential for enhanced drug delivery systems (Ali, Upadhyay, & Maheshwari, 2007).
Clinical Efficacy in Allergic Conditions : Desloratadine is effective in treating seasonal allergic rhinitis, chronic idiopathic urticaria, and in patients with asthma. It reduces symptoms like nasal congestion, pruritus, hives, and improves quality of life (Agrawal, 2001).
Oxidative Stress Protection : In vitro studies show that Desloratadine has protective effects against oxidative stress in human erythrocytes, suggesting potential antioxidant properties (Sadowska-Woda, Sychta, Rachel, & Bieszczad-Bedrejczuk, 2010).
Compatibility with Pharmaceutical Excipients : A study characterizing Desloratadine's physico-chemical properties found interactions with certain pharmaceutical excipients, indicating its compatibility in drug formulations (Veronez, Daniel, Garcia, & Trevisan, 2014).
Wirkmechanismus
Target of Action
Desloratadine-d5 primarily targets the histamine H1-receptors . These receptors are found in various parts of the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The role of these receptors is to mediate the effects of histamine, a compound involved in local immune responses and acting as a neurotransmitter for the brain, spinal cord, and uterus .
Mode of Action
This compound acts as a selective antagonist at the histamine H1-receptors . It competes with free histamine for binding at these receptors, thereby blocking the action of endogenous histamine . This results in temporary relief of the negative symptoms associated with histamine activity, such as nasal congestion and watery eyes .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By blocking the H1-receptors, it inhibits the histamine-mediated early phase of allergic reactions, preventing the release of pro-inflammatory mediators from mast cells and basophils . It also influences the late phase of allergic reactions by controlling the influx of eosinophils into inflamed tissues .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed from the gut, reaching peak blood plasma concentrations in about three hours . The compound’s steady-state concentration (Cmax) is 4 ng/ml, and the area under the curve (AUC) is 56.9 ng*hr/ml . These properties contribute to its high bioavailability and long-lasting effect .
Result of Action
The action of this compound results in the relief of symptoms associated with allergic reactions. It is used for the symptomatic treatment of pruritus and urticaria (hives) associated with chronic idiopathic urticaria, as well as for the relief of symptoms of seasonal and non-seasonal allergic rhinitis . By blocking the H1-receptors, it prevents the action of histamine, thereby reducing the symptoms of these conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, studies conducted in the Vienna Challenge Chamber, an environmental exposure unit, have shown that this compound is significantly more effective than placebo in reducing the symptom of nasal congestion induced by grass pollen exposure in patients with seasonal allergic rhinitis . This suggests that the compound’s action, efficacy, and stability can be affected by the presence of allergens in the environment .
Biochemische Analyse
Biochemical Properties
Desloratadine-d5 interacts with various enzymes and proteins. It is metabolized primarily via the cytochrome P450 (CYP) system, specifically the CYP3A4 and CYP2D6 isoenzymes . The interactions between this compound and these enzymes are crucial for its metabolic transformation and subsequent biological activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce apoptosis and autophagy in human glioblastoma cell lines . It also influences cell function by inhibiting the binding of histamine to the histamine H1 receptor, preventing many of histamine’s adverse effects .
Molecular Mechanism
The mechanism of action of this compound involves its binding to histamine H1 receptors, thereby blocking the action of endogenous histamine . This leads to temporary relief of the negative symptoms associated with allergic reactions .
Temporal Effects in Laboratory Settings
This compound exhibits a rapid onset of action and its efficacy persists over a 24-hour dosing period . It does not cause drowsiness or sedation, making it a preferred choice for treating allergic symptoms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways mediated by the cytochrome P450 system . It is metabolized primarily by the CYP3A4 and CYP2D6 isoenzymes .
Eigenschaften
IUPAC Name |
13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i1D,2D,3D2,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOIFJMECXRGI-ZMXCGMLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C3CCNCC3)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115929 | |
| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-34-9 | |
| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



